N-[4-(Trifluoromethyl)phenyl]-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(Trifluoromethyl)phenyl]-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzamide is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a valuable compound in pharmaceutical, agrochemical, and material science research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Trifluoromethyl)phenyl]-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzamide typically involves the reaction of 4-(trifluoromethyl)aniline with a tetrafluorinated benzoyl chloride derivative. The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired benzamide compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-[4-(Trifluoromethyl)phenyl]-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzamide undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Coupling Reactions: The compound can be involved in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles such as alkoxides, amines, and organometallic reagents. Reaction conditions often involve the use of polar aprotic solvents and controlled temperatures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield substituted benzamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
N-[4-(Trifluoromethyl)phenyl]-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzamide has a wide range of scientific research applications, including:
Pharmaceutical Research: The compound’s stability and reactivity make it a valuable intermediate in the synthesis of potential drug candidates.
Agrochemical Development: It is used in the development of new agrochemicals with enhanced efficacy and stability.
Material Science: The compound’s unique properties are exploited in the design of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-[4-(Trifluoromethyl)phenyl]-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The electron-withdrawing effects of the fluorine atoms can influence the compound’s binding affinity and reactivity with biological molecules. This can lead to the modulation of various biochemical pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzylamine
- 4-(Trifluoromethyl)phenyl isothiocyanate
- 4-(Trifluoromethyl)phenylhydrazine
Uniqueness
N-[4-(Trifluoromethyl)phenyl]-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzamide is unique due to the presence of multiple fluorine atoms, which impart exceptional stability and reactivity. This distinguishes it from other similar compounds that may have fewer fluorine atoms or different functional groups .
Properties
IUPAC Name |
2,3,5,6-tetrafluoro-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H5F10NO/c16-9-7(10(17)12(19)8(11(9)18)15(23,24)25)13(27)26-6-3-1-5(2-4-6)14(20,21)22/h1-4H,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMWLYMEJQAGGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H5F10NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.